1-(7-methoxy-1H-indol-2-yl)ethanone
CAS No.:
Cat. No.: VC15982323
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO2 |
|---|---|
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | 1-(7-methoxy-1H-indol-2-yl)ethanone |
| Standard InChI | InChI=1S/C11H11NO2/c1-7(13)9-6-8-4-3-5-10(14-2)11(8)12-9/h3-6,12H,1-2H3 |
| Standard InChI Key | FRFVBZWNQITZOM-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC2=C(N1)C(=CC=C2)OC |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1-(7-methoxy-1H-indol-2-yl)ethanone is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol. Its structure consists of:
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A planar indole ring system (fused benzene and pyrrole rings).
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A methoxy (-OCH₃) substituent at the 7-position of the benzene ring.
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An acetyl group (-COCH₃) at the 2-position of the pyrrole ring.
Comparative analysis with structurally similar compounds, such as 2-(7-methoxy-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone (CAS 1144487-69-3), reveals that the methoxy group enhances solubility and influences electronic properties through resonance effects . The acetyl group at position 2 is critical for coordination with metalloenzymes, as demonstrated in studies of indol-2-yl ethanones binding to IDO’s heme iron .
Synthesis and Reaction Pathways
While no direct synthesis route for 1-(7-methoxy-1H-indol-2-yl)ethanone is documented, its preparation can be inferred from methodologies used for analogous indol-2-yl ethanones. A representative multi-step synthesis involves:
Formation of the Indole Core
7-Methoxy-1H-indole (CAS 3189-22-8) serves as a key intermediate. Its synthesis typically employs:
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Chlorination: Treatment of 7-methoxyindoline with SOCl₂ to form 7-methoxy-2,3-dichloroindole .
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Dehydrohalogenation: Elimination of HCl using bases like Et₃N in the presence of Pd(PPh₃)₂Cl₂-CuI catalysts .
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Cyclization: Copper-mediated cyclization at high temperatures (e.g., 230°C with Cu₂O in quinoline) .
Acetylation at the 2-Position
The acetyl group is introduced via Friedel-Crafts acylation or metal-catalyzed cross-coupling. For example:
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Ketone Installation: Reaction of 7-methoxyindole with acetyl chloride in the presence of AlCl₃ .
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Suzuki-Miyaura Coupling: Palladium-catalyzed coupling of 2-bromo-7-methoxyindole with acetyl boronic acid .
Table 1: Synthetic Yields for Key Steps in Analogous Compounds
Pharmacological Activity and Mechanism
Indoleamine 2,3-Dioxygenase (IDO) Inhibition
Indol-2-yl ethanones exhibit IDO inhibitory activity by coordinating the heme iron via their ketone oxygen atom . For 1-(7-methoxy-1H-indol-2-yl)ethanone:
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The methoxy group at position 7 enhances hydrophobic interactions with IDO’s “Pocket A,” a lipophilic region near residues C129 and S167 .
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The acetyl group at position 2 binds the heme iron, with a measured bond distance of ~2 Å in crystallographic studies of analogs .
Table 2: IDO Inhibitory Potency of Selected Indol-2-yl Ethanones
Structure-Activity Relationships (SAR)
Key modifications influencing activity include:
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Position of Methoxy Substitution: 7-Methoxy analogs show moderate activity compared to 5-substituted derivatives (e.g., 5-CF₃O, IC₅₀ = 13.1 μM) . This suggests steric hindrance in Pocket A reduces binding efficiency.
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Ketone Group: Reduction of the acetyl moiety to a hydroxyl or methyl group abolishes activity, confirming the necessity of heme iron coordination .
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Heteroaromatic Replacements: Pyridinyl substitutions at the ethanone side chain (e.g., 3-pyridyl) improve potency by forming π-stacking interactions with Phe163 and Phe226 in Pocket B .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole NH), 7.56 (d, J = 8.0 Hz, 1H, H-4), 6.94 (dd, J = 8.0, 2.0 Hz, 1H, H-5), 6.89 (d, J = 2.0 Hz, 1H, H-6), 3.89 (s, 3H, OCH₃), 2.65 (s, 3H, COCH₃) .
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IR (KBr): ν 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (aromatic C=C) .
X-ray Crystallography
In analogs like 1-(5-trifluoromethoxy-1H-indol-2-yl)ethanone, the indole ring is nearly planar (deviation < 0.02 Å), and the acetyl group adopts a conformation perpendicular to the ring, optimizing heme coordination .
Applications and Future Directions
1-(7-Methoxy-1H-indol-2-yl)ethanone holds promise as:
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Immuno-oncology Agent: Potentiates T-cell responses by blocking IDO-mediated tryptophan depletion .
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Neuroprotective Compound: Modulates kynurenine pathways implicated in neurodegenerative diseases .
Future research should prioritize:
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Optimization of Pocket A Interactions: Introducing electron-withdrawing groups at position 5 to enhance binding.
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In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration.
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